methyl 5-amino-3,3-difluoropentanoate hydrochloride
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Overview
Description
methyl 5-amino-3,3-difluoropentanoate hydrochloride is a chemical compound with the molecular formula C6H11F2NO2·HCl. It is known for its unique structure, which includes both amino and difluoromethyl groups. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-3,3-difluoropentanoate hydrochloride typically involves the reaction of 5-amino-3,3-difluoropentanoic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 5-amino-3,3-difluoropentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The difluoromethyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amines or other functional groups.
Substitution: Formation of substituted difluoromethyl derivatives.
Scientific Research Applications
methyl 5-amino-3,3-difluoropentanoate hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-amino-3,3-difluoropentanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-3,3-difluoropentanoate
- Methyl 5-amino-3,3-difluoropentanoate;hydrobromide
- Methyl 5-amino-3,3-difluoropentanoate;hydroiodide
Uniqueness
methyl 5-amino-3,3-difluoropentanoate hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
IUPAC Name |
methyl 5-amino-3,3-difluoropentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO2.ClH/c1-11-5(10)4-6(7,8)2-3-9;/h2-4,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGYXEOXSPYANW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CCN)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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